- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) ReceptorsJournal of Medicinal Chemistry, 2013, 56(20), 7838-7850,
Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)

97799-98-9 structure
Nom du produit:5-Chloro-N-methylthiophene-2-carboxamide
Numéro CAS:97799-98-9
Le MF:C6H6ClNOS
Mégawatts:175.635939121246
MDL:MFCD00508500
CID:2085585
PubChem ID:13411287
5-Chloro-N-methylthiophene-2-carboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- 5-Chloro-N-methylthiophene-2-carboxamide
- 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)
- BCP34377
- CS-0158666
- Z32016484
- E81960
- 5-Chloro-N-methyl-2-thiophenecarboxamide
- EN300-300935
- 2-Thiophenecarboxamide, 5-chloro-N-methyl-
- AKOS008933117
- AS-83966
- DB-095266
- SCHEMBL8244239
- 5-chloro-2-thiophenecarboxylic acid N-methylamide
- 97799-98-9
-
- MDL: MFCD00508500
- Piscine à noyau: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
- La clé Inchi: MMUAGEONOOXRBQ-UHFFFAOYSA-N
- Sourire: O=C(C1=CC=C(Cl)S1)NC
Propriétés calculées
- Qualité précise: 174.9858627g/mol
- Masse isotopique unique: 174.9858627g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 1
- Complexité: 142
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.2
- Surface topologique des pôles: 57.3Ų
Propriétés expérimentales
- Dense: 1.3±0.1 g/cm3
- Point de fusion: 164-166°C
- Point d'ébullition: 298.8±25.0 °C at 760 mmHg
- Point d'éclair: 134.5±23.2 °C
- Pression de vapeur: 0.0±0.6 mmHg at 25°C
5-Chloro-N-methylthiophene-2-carboxamide Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-N-methylthiophene-2-carboxamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300935-0.25g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95.0% | 0.25g |
$92.0 | 2025-03-19 | |
Enamine | EN300-300935-0.1g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95.0% | 0.1g |
$66.0 | 2025-03-19 | |
Aaron | AR01B681-100mg |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 100mg |
$18.00 | 2025-02-09 | |
Aaron | AR01B681-5g |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 5g |
$187.00 | 2025-02-09 | |
Enamine | EN300-300935-5g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 5g |
$743.0 | 2023-09-06 | |
Enamine | EN300-300935-10g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 10g |
$1101.0 | 2023-09-06 | |
Aaron | AR01B681-25mg |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 25mg |
$13.00 | 2025-02-09 | |
Enamine | EN300-300935-1g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 1g |
$256.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-5g |
5-Chloro-2-thiophenecarboxylic acid N-methylamide |
97799-98-9 | 98% | 5g |
¥1560.00 | 2024-04-23 | |
A2B Chem LLC | AV99797-100mg |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 100mg |
$105.00 | 2024-07-18 |
5-Chloro-N-methylthiophene-2-carboxamide Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Phosphorus pentachloride
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
Référence
- Preparation and structural confirmation of the related substances of rivaroxabanZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
Méthode de production 3
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
1.2 4 h, 34 °C
1.2 4 h, 34 °C
Référence
- Method for producing an intermediate of rivaroxaban, Japan, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux
1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Water ; 0 °C; 14 h, rt
1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Water ; 0 °C; 14 h, rt
Référence
- Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impuritiesZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid , Oxygen Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
Référence
- Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichlorideChina, 2022, 9(18), 4924-4931,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux
2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
Référence
- Preparation and structural confirmation of the related substances of rivaroxabanZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
Méthode de production 7
Conditions de réaction
1.1 Solvents: Acetonitrile , Water ; rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
Référence
- Method for producing an intermediate of rivaroxaban, Japan, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Methanol , Water
Référence
- Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenesKhimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydroxylamine
2.1 Reagents: Phosphorus pentachloride
2.1 Reagents: Phosphorus pentachloride
Référence
- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) ReceptorsJournal of Medicinal Chemistry, 2013, 56(20), 7838-7850,
5-Chloro-N-methylthiophene-2-carboxamide Raw materials
- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone
- Methylammonium Chloride
- 5-chlorothiophene-2-carboxylic acid
- 2-Acetyl-5-chlorothiophene
- (1Z)-1-(5-Chloro-2-thienyl)ethanone oxime
- Ethanone, 1-(5-chloro-2-thienyl)-, O-(phenylsulfonyl)oxime, (Z)-
- 5-Chlorothiophene-2-carbonyl chloride
- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride
- 2-Thiophenecarboxamide, 5-chloro-N,N-dimethyl-
- (1E)-1-(5-Chloro-2-thienyl)ethanone oxime
5-Chloro-N-methylthiophene-2-carboxamide Preparation Products
5-Chloro-N-methylthiophene-2-carboxamide Littérature connexe
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
5. Book reviews
97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide) Produits connexes
- 72948-89-1(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol)
- 2680716-83-8(3-(Acetamidomethyl)naphthalene-1-carboxylic acid)
- 320422-88-6(1-(3,4-DICHLOROBENZYL)-3-[(2,4-DICHLOROBENZYL)OXY]-1H-IMIDAZOLE-2,4,5(3H)-TRIONE)
- 1598767-20-4(3-bromo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)
- 2172166-72-0(4-Amino-4-(1,2-dimethylcyclopropyl)butanal)
- 1466058-19-4(2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine)
- 1858459-68-3(4-(3-Hydroxyazetidin-1-yl)-3-methylbenzaldehyde)
- 1257231-51-8(Methyl 4-bromo-3-iodobenzoate)
- 476481-61-5(3-methyl-7-(2-phenoxyethyl)-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 17612-91-8(Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride)
Fournisseurs recommandés
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif

Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif

Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
